N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic sulfanyl acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 8 and linked via a sulfanyl acetamide bridge to a 4-chlorophenyl group. Its synthesis likely involves coupling reactions similar to those described for structurally related compounds, such as diazonium salt coupling or nucleophilic substitution .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-11(17)3-5-12/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXUTAAHGKFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic molecule belonging to the class of heterocyclic compounds. Its structural complexity and unique functional groups suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula: C₁₈H₁₈ClN₄O₂S
- Molecular Weight: 372.88 g/mol
- IUPAC Name: this compound
The compound features a chlorophenyl group and a pyrido[1,2-a][1,3,5]triazin moiety which are known for their biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the triazole scaffold have shown effectiveness against a variety of bacteria and fungi. A study found that certain triazole compounds displayed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential in this area.
Anticancer Properties
The anticancer potential of related compounds has been explored extensively. For example, a study on pyrido[1,2-a][1,3,5]triazin derivatives demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through caspase activation . The compound's ability to interact with cellular targets may also lead to cell cycle arrest and inhibition of tumor growth.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacodynamics of such compounds. Similar molecules have been reported to inhibit key enzymes involved in cancer progression and microbial resistance. For instance, some derivatives have shown inhibition against DNA gyrase and topoisomerase IV .
The biological activity of this compound is hypothesized to involve:
- Binding to Enzymatic Targets: The compound may interact with enzymes critical for DNA replication and repair.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase enzymes has been noted in similar compounds.
- Antimicrobial Action: The presence of the sulfanyl group may enhance its ability to disrupt microbial cell walls or metabolic pathways.
Case Study 1: Anticancer Activity
In a recent study evaluating various pyrido derivatives for anticancer activity, one compound demonstrated significant cytotoxicity against HepG2 cells with an IC₅₀ value indicating strong potential for further development . The study highlighted the importance of structure-activity relationships in optimizing efficacy.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of triazole derivatives revealed that certain modifications led to enhanced antibacterial activity against drug-resistant strains. Compounds exhibiting structural similarities to this compound were noted for their low MIC values against Pseudomonas aeruginosa and Klebsiella pneumoniae .
Comparison with Similar Compounds
Substituted Hydrazinylidene Derivatives ()
Compounds 13a–e from share a sulfamoylphenyl-acetamide backbone but differ in aromatic substituents (e.g., 4-methyl, 4-methoxy, 4-chloro). These were synthesized via diazonium salt coupling, achieving high yields (94–95%). For example:
Diaminopyrimidine Sulfanyl Acetamides ()
- Compound I (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide): Synthesized via nucleophilic substitution (97% yield). Features an S(7) hydrogen-bonded ring motif and a 42.25° dihedral angle between pyrimidine and benzene rings .
- Compound II (N-(3-chlorophenyl) analog) : Similar synthesis (92% yield) but with two independent molecules in the asymmetric unit and larger dihedral angles (59.70° and 62.18°) .
Orco Agonists ()
- VUAA-1 and OLC-12 : Feature triazolyl-sulfanyl acetamide scaffolds with ethylphenyl/isopropylphenyl substituents. These act as olfactory receptor (Orco) agonists .
Key Difference : The target compound’s pyridotriazine ring may alter receptor binding compared to the triazole-based Orco agonists, though activity data are unavailable.
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Selected Analogs
Notes:
- The target compound’s lack of a cyano group (cf. 13a–e) may reduce electrophilicity, improving stability.
- Larger dihedral angles in Compound II (59.70° vs. 42.25° in Compound I) suggest steric effects from the 3-chloro substituent, altering molecular packing .
Crystallographic and Hydrogen-Bonding Patterns
- Compound I : Forms inversion dimers via N–H⋯N bonds (R₂²(8) motif) and layers via N–H⋯O/C–H⋯O bonds .
- Compound II : Exhibits a 3D network through N–H⋯O, N–H⋯Cl, and N–H⋯N interactions .
Comparison : The target compound’s pyridotriazine core could enable more diverse hydrogen-bonding networks, though structural data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
